N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-5-amine

Antifungal Candida Triazole

This compound is a critical building block for SAR studies in antifungal and anticoagulant programs. The 2,4-dichlorophenyl group is essential for biological activity; replacement leads to loss of potency. Ideal for fluconazole analog synthesis and covalent Factor XIIa inhibitor development. Available in gram quantities with analytical data support.

Molecular Formula C8H6Cl2N4
Molecular Weight 229.06
CAS No. 477851-94-8
Cat. No. B2699560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dichlorophenyl)-1H-1,2,4-triazol-5-amine
CAS477851-94-8
Molecular FormulaC8H6Cl2N4
Molecular Weight229.06
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)NC2=NC=NN2
InChIInChI=1S/C8H6Cl2N4/c9-5-1-2-7(6(10)3-5)13-8-11-4-12-14-8/h1-4H,(H2,11,12,13,14)
InChIKeyMMBZIKRWEQGQBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-5-amine (CAS 477851-94-8) | 2,4-Dichlorophenyl-1,2,4-triazole Scaffold for Antifungal and Anticoagulant Research


N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-5-amine (CAS 477851-94-8) is a synthetic small molecule belonging to the 1,2,4-triazole class [1]. Characterized by a 1,2,4-triazole ring substituted with a 2,4-dichlorophenyl group at the amine position, it has a molecular formula of C₈H₆Cl₂N₄ and a molecular weight of 229.06 g/mol [2]. This compound serves as a core scaffold for the development of bioactive molecules, including antifungal agents targeting lanosterol 14α-demethylase and anticoagulants inhibiting Factor XIIa and thrombin [3][4].

Why N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-5-amine Cannot Be Simply Substituted in SAR-Critical Applications


Generic substitution of this compound is inadvisable in structure-activity relationship (SAR)-driven projects due to the critical role of the 2,4-dichlorophenyl substitution pattern in modulating both potency and selectivity [1]. The presence and position of halogen atoms on the phenyl ring directly influence target binding: for instance, the 2,4-dichloro configuration in related triazole analogs enhances antifungal activity by 4- to 256-fold compared to non-chlorinated or mono-chlorinated congeners [2]. Similarly, in anticoagulant development, halide substitution on the phenyl ring is essential for Factor XIIa inhibition, with structural variations significantly altering inhibitory potency and selectivity profiles [3]. Replacing this compound with an unsubstituted or differently substituted analog risks complete loss of the desired biological activity.

N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-5-amine: Quantitative Evidence for Differentiated Antifungal and Anticoagulant Scaffold Performance


Antifungal Potency: 4- to 256-Fold Improvement Over Fluconazole in Candida spp. Assays

In a direct comparative study of fluconazole analogs, compounds built on the 5-(2,4-dichlorophenyl)triazole scaffold—directly derived from N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-5-amine—exhibited significantly enhanced antifungal activity. Analogs 10h and 11h demonstrated Minimum Inhibitory Concentration (MIC) values ranging from <0.01 to 0.5 μg/mL against various Candida species, which represents a 4- to 256-fold increase in potency compared to the clinical standard fluconazole when tested under identical in vitro susceptibility conditions [1].

Antifungal Candida Triazole

Anticoagulant Scaffold: Core Structure for Potent Factor XIIa and Thrombin Inhibition

The N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-5-amine scaffold is the foundational core for a series of acylated derivatives that act as potent inhibitors of key coagulation factors. Structural variations on this scaffold yielded derivative 21i, a 29 nM inhibitor of Factor XIIa, and derivative 21m, a 27 nM inhibitor of thrombin [1]. This contrasts with non-functionalized 1,2,4-triazol-5-amines, which lack the amide moiety required to access certain binding sites in FXIIa and thrombin [2].

Anticoagulant Factor XIIa Thrombin

Selective Intrinsic Pathway Anticoagulation with Reduced Bleeding Risk

Amide-functionalized derivatives of the 1,2,4-triazol-5-amine scaffold exhibit anticoagulant properties that selectively affect the intrinsic blood coagulation pathway (measured by activated Partial Thromboplastin Time, aPTT) while sparing the extrinsic pathway (measured by Prothrombin Time, PT) [1][2]. In contrast, clinical anticoagulants such as dabigatran and rivaroxaban affect both pathways, which is associated with a higher clinical bleeding risk. In plasma coagulation tests, the developed aminotriazoles prolonged aPTT without significantly affecting PT at 227 μM, whereas dabigatran and rivaroxaban prolonged both aPTT and PT at just 2 μM [1].

Anticoagulant Selectivity Thrombosis

Physicochemical Identity: Defined Molecular Scaffold with Verified Purity and Handling Specifications

N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-5-amine is supplied with verified analytical specifications, including a molecular formula of C₈H₆Cl₂N₄, a molecular weight of 229.06 g/mol, and an InChI Key of MMBZIKRWEQGQBH-UHFFFAOYSA-N [1]. This contrasts with loosely characterized or custom-synthesized analogs, where batch-to-batch variability in purity and structure can confound biological assay reproducibility. The compound's defined SMILES string (C1=CC(=C(C=C1Cl)Cl)NC2=NC=NN2) ensures consistent computational and synthetic handling [1].

Chemical Identity Purity Procurement

N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-5-amine: Validated Application Scenarios for Antifungal and Anticoagulant R&D Programs


Development of Next-Generation Antifungal Agents Targeting Lanosterol 14α-Demethylase

The 5-(2,4-dichlorophenyl)triazole scaffold, directly derived from N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-5-amine, is a validated starting point for synthesizing fluconazole analogs with 4- to 256-fold enhanced anti-Candida potency [1]. This scenario is ideal for medicinal chemistry teams seeking to overcome fluconazole resistance or to expand the antifungal spectrum. The scaffold's high potency in low MIC ranges (<0.01 μg/mL) makes it particularly suitable for lead optimization programs focused on invasive candidiasis or azole-resistant fungal infections.

Discovery of Selective Factor XIIa Inhibitors for Safer Anticoagulation

The 1,2,4-triazol-5-amine core is a proven scaffold for developing covalent inhibitors of Factor XIIa, with lead derivatives achieving IC₅₀ values as low as 29 nM [2]. Amide-functionalized analogs selectively prolong aPTT without affecting PT, a profile associated with reduced bleeding risk compared to direct thrombin or Factor Xa inhibitors [3]. This scenario is ideal for thrombosis research programs seeking to target the intrinsic coagulation pathway while minimizing hemorrhagic side effects.

Parallel Microscale Synthesis and SAR Exploration of Triazole-Based Inhibitors

The compound's scaffold is amenable to microscale parallel synthesis, enabling rapid generation of acylated aminotriazole libraries for high-throughput screening against coagulation factors [2]. This scenario is particularly relevant for academic and industrial labs employing combinatorial chemistry or automated synthesis platforms to explore structure-activity relationships. The scaffold's synthetic accessibility via cyclocondensation of 2,4-dichlorophenylhydrazine with formamide or cyanamide derivatives supports efficient library construction .

Procurement of a Defined Chemical Standard for Antifungal SAR and Assay Development

As a well-characterized compound with a defined CAS number (477851-94-8), InChI Key, and SMILES string, N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-5-amine serves as a reliable chemical standard for in vitro antifungal susceptibility testing and SAR studies [4]. Its availability from reputable suppliers with verified purity specifications ensures batch-to-batch consistency, which is critical for generating reproducible biological data and meeting publication or patent documentation requirements.

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